molecular formula C16H18N2O4S B5393560 N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide

N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide

Cat. No.: B5393560
M. Wt: 334.4 g/mol
InChI Key: OHHFYUWWUOECEQ-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial effects. Additionally, the compound may interact with other biological pathways, contributing to its anti-inflammatory and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl]acetamide
  • N-[2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl]acetamide

Uniqueness

N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the ethoxy and phenylsulfamoyl groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-16-10-9-14(11-15(16)17-12(2)19)23(20,21)18-13-7-5-4-6-8-13/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHFYUWWUOECEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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